

Application Note: Quantifying Caspase-5 Activity with Ac-WEHD-AFC in Cell Lysates

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Compound of Interest

Compound Name: Ac-WEHD-AFC

Cat. No.: B147063

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Audience: Researchers, scientists, and drug development professionals.

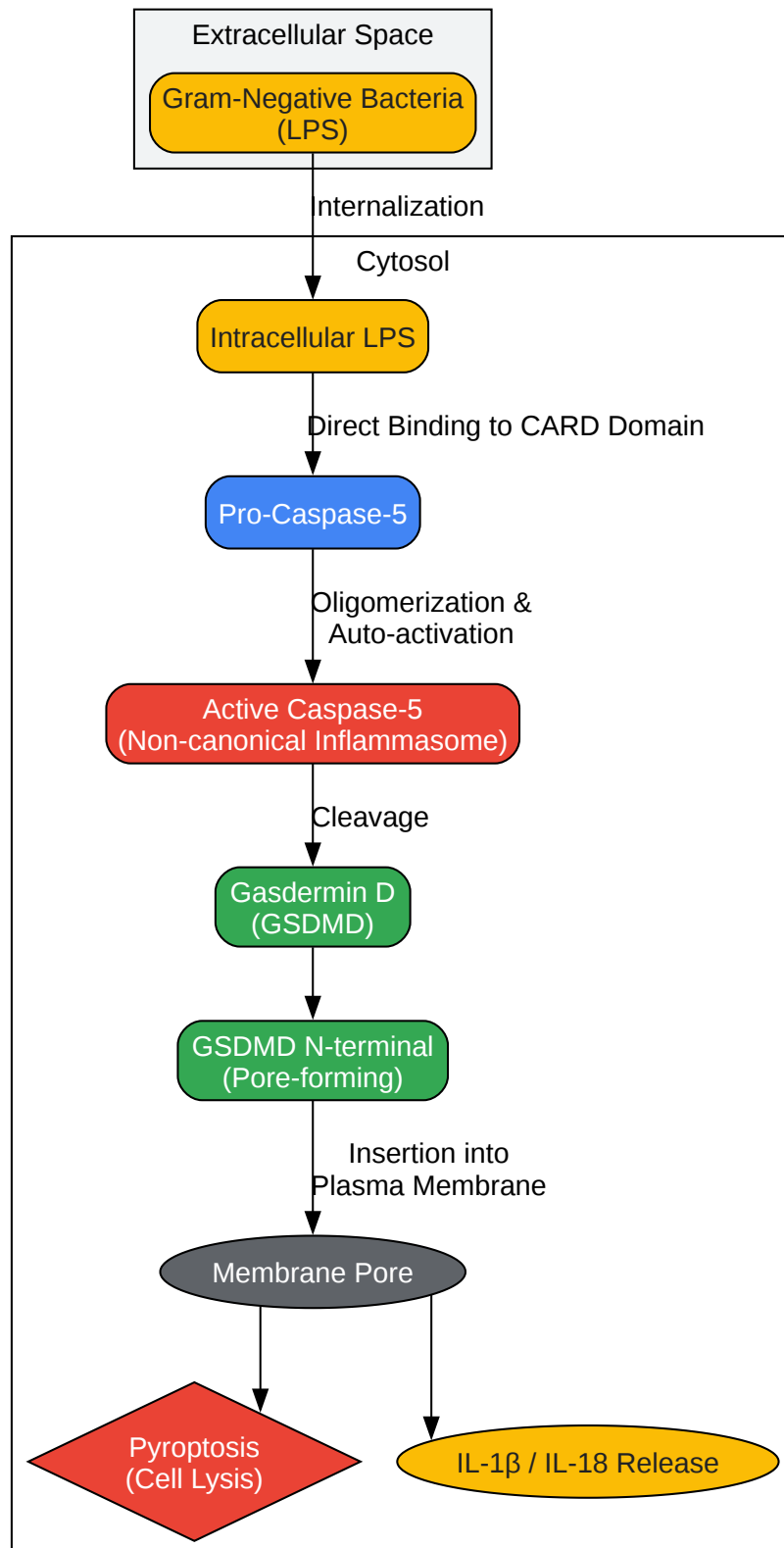
Introduction Caspase-5 is a key inflammatory caspase that plays a critical role in the innate immune response.[1] As a member of the non-canonical inflammasome pathway, it acts as a direct intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2][3][4] Upon binding to LPS, pro-caspase-5 undergoes oligomerization and auto-activation, leading to the cleavage of its primary substrate, Gasdermin D (GSDMD).[2][3][4] This cleavage event initiates pyroptosis, a pro-inflammatory form of programmed cell death, and facilitates the release of inflammatory cytokines.[2][5] Given its central role in inflammation, quantifying caspase-5 activity is crucial for research in immunology, infectious diseases, and drug development.

This application note provides a detailed protocol for measuring caspase-5 activity in cell lysates using the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (**Ac-WEHD-AFC**). The assay relies on the principle that active caspase-5 specifically recognizes and cleaves the WEHD peptide sequence, releasing the fluorescent AFC moiety. The resulting fluorescence, measured at Ex/Em = 400/505 nm, is directly proportional to the caspase-5 activity in the sample.[6][7]

Caspase-5 Signaling Pathway

The activation of caspase-5 is a central event in the non-canonical inflammasome pathway, which is triggered by cytosolic LPS from Gram-negative bacteria. This pathway is distinct from the canonical inflammasome pathways that rely on sensor proteins like NLRP3. Intracellular

LPS directly binds to the Caspase Activation and Recruitment Domain (CARD) of pro-caspase-5, inducing its oligomerization and subsequent auto-proteolytic activation.^{[1][3][4]} The active caspase-5 then cleaves GSDMD, unleashing its N-terminal domain to form pores in the plasma membrane, leading to cell lysis (pyroptosis) and the release of mature inflammatory cytokines.^{[2][4][5]}



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Caption: Caspase-5 non-canonical inflammasome signaling pathway.

Key Experimental Considerations

- **Substrate Specificity:** The **Ac-WEHD-AFC** substrate is not exclusively specific to caspase-5. It is also efficiently cleaved by other inflammatory caspases, notably caspase-1 and caspase-4.[8][9] Therefore, it is highly recommended to use additional methods to confirm the specific contribution of caspase-5 to the measured activity. This can include using specific caspase inhibitors (e.g., Z-WEHD-FMK), performing assays on caspase-5 knockout/knockdown cell lines, or correlating activity data with western blot analysis of cleaved caspase-5.[10]
- **Controls:** The inclusion of proper controls is critical for accurate data interpretation.
 - **Negative Control:** Lysate from unstimulated or untreated cells should be included to determine the basal level of caspase activity.
 - **Blank Control:** A reaction containing all components except the cell lysate should be run to measure the background fluorescence of the substrate and buffer.
 - **Positive Control:** Lysate from cells treated with a known caspase-5 activator (e.g., electroporated LPS) or purified active caspase-5 can be used to ensure the assay is working correctly.
- **Linear Range:** To ensure the validity of the results, the assay should be performed within the linear range of both the instrument and the reaction kinetics. It may be necessary to optimize protein concentration and incubation time.[11] A time-course experiment is recommended to determine the point of peak activity for the specific experimental conditions.

Experimental Protocol

This protocol provides a method for quantifying caspase-5 activity in cell lysates from approximately 1-5 million cells per sample.

A. Materials and Reagents

- **Ac-WEHD-AFC** Substrate (1 mM stock solution in DMSO)

- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
- 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
- Phosphate-Buffered Saline (PBS), ice-cold
- BCA Protein Assay Kit or equivalent
- Sterile, nuclease-free water
- Black, flat-bottom 96-well microplate
- Purified active caspase-5 (optional, for positive control)
- Caspase-5 inhibitor Z-WEHD-FMK (optional, for specificity control)

B. Equipment

- Fluorometric microplate reader with filters for Ex/Em = 400/505 nm
- Microcentrifuge, refrigerated (4°C)
- Incubator (37°C)
- Standard laboratory equipment (pipettes, tubes, etc.)

C. Reagent Preparation

- 1X Assay Buffer: Dilute the 2X Reaction Buffer 1:1 with sterile, nuclease-free water. Prepare fresh before use.
- Cell Lysis Buffer: Store at 4°C. Add DTT to a final concentration of 1 mM just before use.
- Substrate Working Solution: The final concentration of **Ac-WEHD-AFC** in the assay should be 50 µM.^[12] Prepare dilutions as needed based on the assay setup. Store stock solutions at -20°C, protected from light.^{[7][8]}

D. Cell Lysate Preparation

- Induction: Treat cells with the desired stimulus to induce caspase-5 activation. Include an untreated cell population as a negative control.
- Harvesting:
 - Suspension Cells: Pellet $1-5 \times 10^6$ cells by centrifugation at $400 \times g$ for 5 minutes at 4°C . [8]
 - Adherent Cells: Scrape cells in cold PBS and pellet by centrifugation.
- Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media.
- Lysis: Resuspend the cell pellet in 50 μL of chilled Cell Lysis Buffer.[12]
- Incubation: Incubate the lysate on ice for 10-15 minutes.[12]
- Centrifugation: Centrifuge the lysate at $10,000 \times g$ for 10 minutes at 4°C to pellet cellular debris.
- Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. Keep on ice.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[11] This is crucial for normalizing the caspase activity.

E. Assay Procedure

- Normalization: Dilute the cell lysates with chilled Cell Lysis Buffer to a final concentration of 1-4 $\mu\text{g}/\mu\text{L}$. The recommended amount of protein per well is between 50-200 μg . [10][12]
- Plate Setup: Add the following to the wells of a black 96-well microplate:
 - Sample Wells: 50 μL of cell lysate (containing 50-200 μg of protein).
 - Negative Control Wells: 50 μL of lysate from untreated cells.

- Blank Wells (Substrate Background): 50 μ L of Cell Lysis Buffer.
- Reaction Initiation: Prepare a master mix of 2X Reaction Buffer and **Ac-WEHD-AFC** substrate. For each reaction, you will need 50 μ L of 2X Reaction Buffer and 5 μ L of 1 mM **Ac-WEHD-AFC** substrate.
- Add Reaction Mix: Add 55 μ L of the master mix to each well (samples and controls). The final volume in each well will be approximately 105 μ L, with a final substrate concentration of \sim 50 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.^[12] Incubation time may need optimization.
- Measurement: Read the fluorescence in a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.^{[6][7][12]}

Data Presentation and Analysis

Summarize key experimental parameters in a table for clarity and reproducibility.

Table 1: Quantitative Assay Parameters

Parameter	Recommended Value
Excitation Wavelength	400 nm ^{[6][7][12]}
Emission Wavelength	505 nm ^{[6][7][12]}
Cell Lysate Protein	50 - 200 μ g/well ^{[10][12]}
Ac-WEHD-AFC Final Conc.	50 μ M ^[12]
Incubation Temperature	37°C ^{[11][12]}
Incubation Time	1 - 2 hours ^[12]

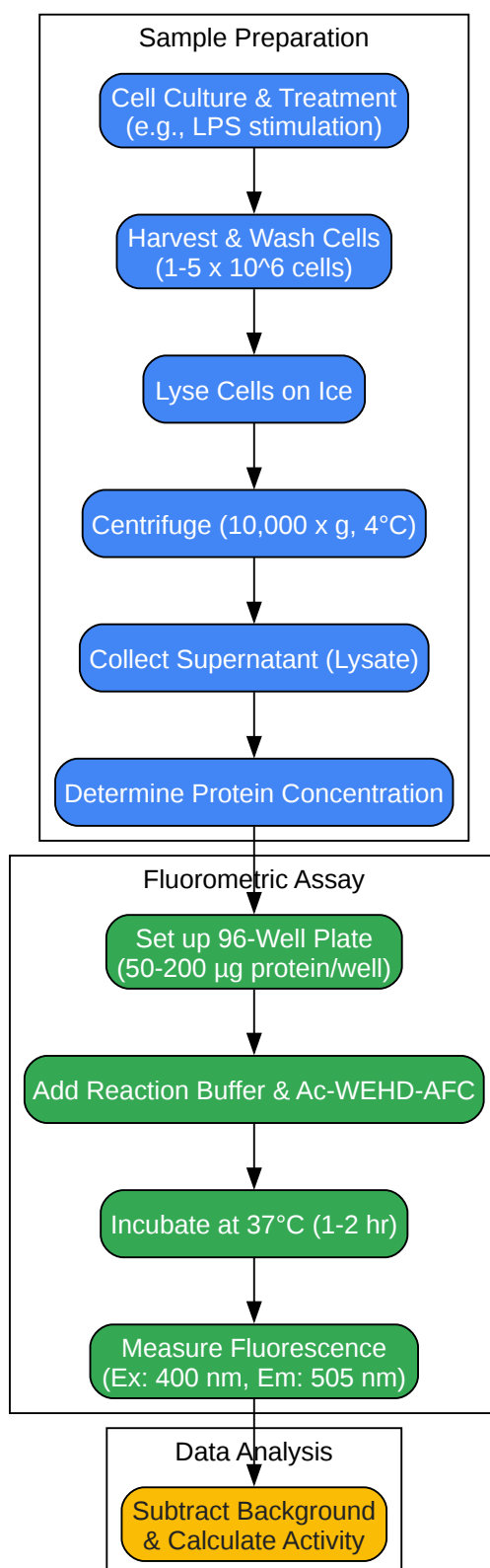
Data Analysis

- Subtract Background: Subtract the average fluorescence value from the blank wells from all other readings.

- Calculate Fold-Increase: The activity can be expressed as the fold-increase in fluorescence compared to the negative control.
 - $\text{Fold-Increase} = (\text{RFU of Treated Sample} - \text{RFU of Blank}) / (\text{RFU of Untreated Control} - \text{RFU of Blank})$
- Quantification (Optional): To quantify the absolute activity, create a standard curve using known concentrations of free AFC. The caspase activity can then be expressed as pmol of AFC released per minute per mg of protein.

Experimental Workflow

The entire experimental process, from cell preparation to data analysis, can be visualized as a streamlined workflow.



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Caption: Experimental workflow for caspase-5 activity assay.

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